Trenbolone Enanthate

Vue d'ensemble

Description

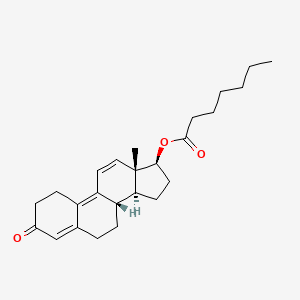

Trenbolone Enanthate is an extremely powerful anabolic steroid . It’s virtually interchangeable with Parabolan (Trenbolone Hexahydrobenzylcarbonate) and all Trenbolone compounds carry the same, identical Trenbolone hormone . The only difference in the compounds is the ester attached, which helps to control the hormone’s releasing activity . It’s a potent anabolic androgenic steroid, possessing 500 times more anabolic and androgenic steroid than testosterone .

Synthesis Analysis

Trenbolone Enanthate is synthesized by attaching the Enanthate ester to the Trenbolone compound . A detailed synthesis process involves a cold mixture of 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) in anhydrous methylene chloride (DCM), to which a solution of the compound and acetic acid in anhydrous DCM is added dropwise under stirring, while keeping the internal temperature at -5 °C .Molecular Structure Analysis

Trenbolone Enanthate has a molecular formula of C25H34O3 . Its average mass is 382.536 Da and its monoisotopic mass is 382.250793 Da . It is structurally characterized by a 4,9,11-triene-3-one structure composing a highly conjugated π-electron system .Physical And Chemical Properties Analysis

Trenbolone Enanthate has a molecular formula of C25H34O3 . Its average mass is 382.536 Da and its monoisotopic mass is 382.250793 Da .Applications De Recherche Scientifique

-

Enhanced Recovery

-

Veterinary Uses

-

Scientific Research

-

Testing in Biological Fluids and Hair

- Application : Trenbolone Enanthate can be detected in biological fluids and hair, which is useful in postmortem cases .

- Methods : Testing is done using a liquid chromatography system coupled with a tandem mass spectrometer .

- Results : In one case, concentrations of Trenbolone were found to be 3.9, 3.2, 231, and lower than 0.5 ng/mL in femoral blood, cardiac blood, bile, and vitreous humor, respectively. In head hair, the concentration was 9 pg/mg .

-

Fat Loss

-

Psychological Impact

- Application : Trenbolone Enanthate users have reported significant psychological changes, including increased aggression, mood instability, and impaired social interactions .

- Methods : It is administered via intramuscular injection .

- Results : Prolonged use of Trenbolone Enanthate may also lead to psychological dependence, with approximately 1/3 of users experiencing withdrawal symptoms upon cessation .

-

Reproductive Health

- Application : Anabolic-androgenic steroids (AAS) impact male reproductive health. Their misuse can lead to a condition known as anabolic steroid-induced hypogonadism (ASIH), where natural testosterone production is suppressed .

- Methods : It is administered via intramuscular injection .

- Results : The decreased testosterone production leads to decreased sperm production and can cause prolonged infertility even after stopping use .

-

Nutrient Efficiency

-

Improved Physical Conditioning

- Application : It aids in reducing body fat while retaining muscle mass, perfect for achieving a lean, defined physique .

- Methods : It is administered via intramuscular injection .

- Results : It improves cardiovascular endurance, allowing individuals to push their limits during intense physical activities .

-

Increased Recovery Rate

-

Muscle Dysmorphia

- Application : Trenbolone Enanthate is often used by individuals suffering from muscle dysmorphia, a disorder where they perceive their body as smaller than it actually is .

- Methods : It is administered via intramuscular injection .

- Results : While it can lead to increased muscle mass, it does not address the underlying psychological issues and can lead to dependence .

-

Designer Steroid

- Application : Trenbolone Enanthate has been sold on the internet black market as a designer steroid for bodybuilders and athletes .

- Methods : It is administered via intramuscular injection .

- Results : While it can lead to increased muscle mass and strength, its use is not approved and can lead to serious side effects .

-

Increased IGF-1 Release

-

Increased Red Blood Cell Count

-

Increased Protein Synthesis

-

Increased Nitrogen Retention

Safety And Hazards

Trenbolone Enanthate is not considered the most side effect friendly anabolic steroid . Possible side effects include nausea, vomiting, headache, skin color changes, increased/decreased sexual interest, oily skin, hair loss, and acne . It can also cause alterations in cholesterol, leading to an increase in cardiovascular strain and left ventricular hypertrophy .

Orientations Futures

Trenbolone Enanthate is gaining attention for its remarkable benefits, but it also has significant side effects . Users should be cognizant of the potential for significant harms and health-care providers working with this group may consider more focused screening strategies . Future policy decisions regarding anabolic steroids may wish to consider the pivotal role Trenbolone Enanthate plays in adverse outcomes for this unique group of substance users .

Propriétés

IUPAC Name |

[(8S,13S,14S,17S)-13-methyl-3-oxo-2,6,7,8,14,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl] heptanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H34O3/c1-3-4-5-6-7-24(27)28-23-13-12-22-21-10-8-17-16-18(26)9-11-19(17)20(21)14-15-25(22,23)2/h14-16,21-23H,3-13H2,1-2H3/t21-,22+,23+,25+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGSFRISGULOJBX-FVEXOFTDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC(=O)OC1CCC2C1(C=CC3=C4CCC(=O)C=C4CCC23)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCC(=O)O[C@H]1CC[C@@H]2[C@@]1(C=CC3=C4CCC(=O)C=C4CC[C@@H]23)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H34O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001046847 | |

| Record name | (1S,3aS,3bS,11aS)-11a-Methyl-7-oxo-2,3,3a,3b,4,5,7,8,9,11a-decahydro-1H-cyclopenta[a]phenanthren-1-yl heptanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001046847 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

382.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Trenbolone Enanthate | |

CAS RN |

1629618-98-9 | |

| Record name | (17β)-17-[(1-Oxoheptyl)oxy]estra-4,9,11-trien-3-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1629618-98-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Trenbolone enanthate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1629618989 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (1S,3aS,3bS,11aS)-11a-Methyl-7-oxo-2,3,3a,3b,4,5,7,8,9,11a-decahydro-1H-cyclopenta[a]phenanthren-1-yl heptanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001046847 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | TRENBOLONE ENANTHATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FF02TM6THR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1,3,4-Oxadiazole, 2-methyl-5-[3-[4-(methylsulfinyl)phenyl]-5-benzofuranyl]-](/img/structure/B1682947.png)

![2-(Oxalyl-amino)-4,5,6,7-tetrahydro-thieno[2,3-C]pyridine-3-carboxylic acid](/img/structure/B1682949.png)

![3-(1,3-Benzodioxol-5-yl)-N-[(1S)-1-phenylethyl]-isoxazolo[5,4-c]pyridin-5-amine](/img/structure/B1682953.png)